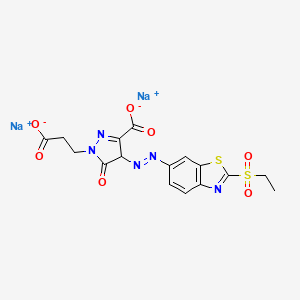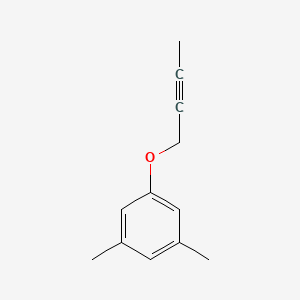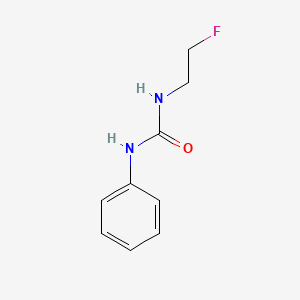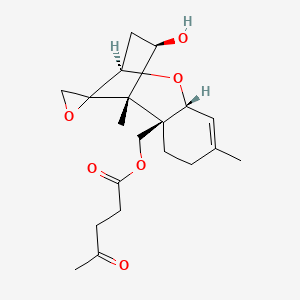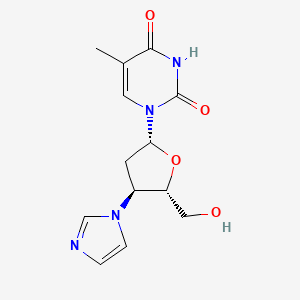
3'-Deoxy-3'-imidazol-1-yl-thymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxy-3’-imidazol-1-yl-thymidine is a synthetic nucleoside analog that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is structurally similar to thymidine, a nucleoside component of DNA, but with a modification at the 3’ position where an imidazole ring replaces the hydroxyl group. This alteration imparts unique properties to the compound, making it a valuable tool in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-imidazol-1-yl-thymidine typically involves the following steps:
Starting Material: The synthesis begins with thymidine, which undergoes a series of chemical reactions to introduce the imidazole moiety.
Deoxygenation: The 3’-hydroxyl group of thymidine is removed through a deoxygenation reaction, often using reagents like triphenylphosphine and diethyl azodicarboxylate.
Imidazole Introduction: The imidazole ring is introduced via a nucleophilic substitution reaction. This step involves the use of imidazole and a suitable leaving group, such as a halide, to facilitate the substitution at the 3’ position.
Industrial Production Methods
Industrial production of 3’-Deoxy-3’-imidazol-1-yl-thymidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: Large-scale batch reactors are used to carry out the chemical reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
3’-Deoxy-3’-imidazol-1-yl-thymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be further modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, imidazole, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
3’-Deoxy-3’-imidazol-1-yl-thymidine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 3’-Deoxy-3’-imidazol-1-yl-thymidine involves its incorporation into DNA during replication. The imidazole ring disrupts normal base pairing, leading to the inhibition of DNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies, as it can interfere with the replication of viral and cancerous cells.
Comparación Con Compuestos Similares
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with antiviral properties.
3’-Deoxy-3’-fluorothymidine (FLT): Used in imaging studies for cancer diagnosis.
3’-Deoxy-3’-cyano-thymidine: Investigated for its potential therapeutic applications.
Uniqueness
3’-Deoxy-3’-imidazol-1-yl-thymidine is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with biological targets, making it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
124355-41-5 |
|---|---|
Fórmula molecular |
C13H16N4O4 |
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-imidazol-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N4O4/c1-8-5-17(13(20)15-12(8)19)11-4-9(10(6-18)21-11)16-3-2-14-7-16/h2-3,5,7,9-11,18H,4,6H2,1H3,(H,15,19,20)/t9-,10+,11+/m0/s1 |
Clave InChI |
YKKUJLKEDKTFNE-HBNTYKKESA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C=CN=C3 |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


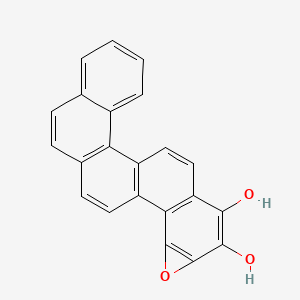
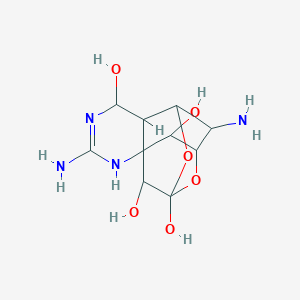
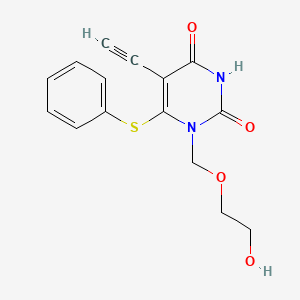
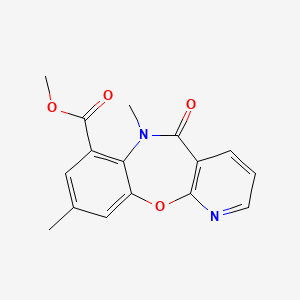
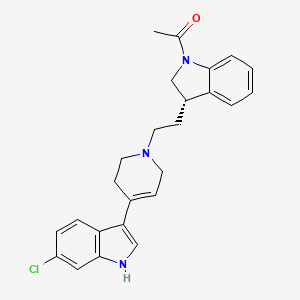


![6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B12790745.png)


